Cas no 2171167-04-5 ((2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)

(2R)-1-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid is a protected dipeptide derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in solid-phase peptide synthesis (SPPS). The stereospecific (2R) configuration ensures precise chiral control, critical for maintaining peptide integrity. The Fmoc moiety provides orthogonal protection for the amine group, enabling selective deprotection under mild basic conditions without affecting other functional groups. The pyrrolidine-2-carboxylic acid scaffold enhances conformational rigidity, which can influence peptide secondary structure. This compound is particularly valuable in synthesizing complex peptides with high purity and defined stereochemistry, making it a reliable building block for research in medicinal chemistry and bioconjugation.
(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid structure
2171167-04-5 structure
商品名:(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid
CAS番号:2171167-04-5
MF:C25H28N2O5
メガワット:436.500226974487
CID:6455487
PubChem ID:165829794

(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid
    • 2171167-04-5
    • (2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
    • EN300-1501957
    • インチ: 1S/C25H28N2O5/c1-2-8-21(23(28)27-14-7-13-22(27)24(29)30)26-25(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-22H,2,7-8,13-15H2,1H3,(H,26,31)(H,29,30)/t21-,22-/m1/s1
    • InChIKey: BZSHXDHIZSSHRN-FGZHOGPDSA-N
    • ほほえんだ: O(C(N[C@H](CCC)C(N1CCC[C@@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1501957-5000mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1501957-50mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
50mg
$2829.0 2023-09-27
Enamine
EN300-1501957-2500mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1501957-1.0g
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
1g
$0.0 2023-06-05
Enamine
EN300-1501957-100mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
100mg
$2963.0 2023-09-27
Enamine
EN300-1501957-500mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
500mg
$3233.0 2023-09-27
Enamine
EN300-1501957-250mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
250mg
$3099.0 2023-09-27
Enamine
EN300-1501957-1000mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
1000mg
$3368.0 2023-09-27
Enamine
EN300-1501957-10000mg
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
2171167-04-5
10000mg
$14487.0 2023-09-27

(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid 関連文献

(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acidに関する追加情報

Introduction to (2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic Acid (CAS No. 2171167-04-5)

(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2171167-04-5, represents a pinnacle of molecular design and functional innovation. Its intricate structure, characterized by a pyrrolidine core and multiple substituents, makes it a promising candidate for various therapeutic applications.

The< strong>molecular architecture of this compound is a testament to the advancements in synthetic chemistry. The presence of a< strong>fluoren-9-yl methoxycarbonyl group introduces a rigid, aromatic component that can enhance the stability and bioavailability of the molecule. This feature is particularly crucial in drug design, where structural integrity often dictates pharmacokinetic properties.

In recent years, there has been a surge in research focused on developing novel bioactive molecules with enhanced specificity and efficacy. The< strong>pyrrolidine ring in this compound serves as an excellent scaffold for further derivatization, allowing chemists to tailor its properties for specific biological targets. This flexibility has made it a subject of intense study in medicinal chemistry.

The< strong>amino and carboxylic acid functionalities present in the molecule are key pharmacophores that can interact with biological targets such as enzymes and receptors. These groups provide opportunities for hydrogen bonding and ionic interactions, which are critical for achieving high affinity and selectivity in drug design. The< strong>pentanoyl moiety further contributes to the compound's solubility and metabolic stability, making it an attractive candidate for oral administration.

Recent studies have highlighted the potential of< strong>fluorene-based derivatives in pharmaceutical applications. The< strong>fluoren-9-yl moiety, in particular, has been shown to improve the pharmacokinetic profiles of drug candidates by enhancing their lipophilicity and reducing metabolic degradation. This has led to increased interest in incorporating fluorene derivatives into new drug molecules.

The< strong>pyrrolidine scaffold is another critical component that has been extensively studied for its role in drug design. Pyrrolidines are known for their ability to mimic natural amino acid residues, making them ideal for designing molecules that can interact with biological targets in a native-like manner. This property has been exploited in the development of various therapeutic agents, including protease inhibitors and kinase inhibitors.

In the context of current research, there is a growing emphasis on developing drugs with improved pharmacological profiles. The< strong>bioisosteric replacement strategy involves replacing one functional group with another while maintaining similar biological activity. This approach has been successfully applied to the development of several drugs, including those targeting neurological disorders and cancer.

The< strong>synthetic pathways used to prepare this compound are highly sophisticated and require precise control over reaction conditions. Modern synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have enabled the efficient construction of complex molecular architectures like this one. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for achieving desired biological activity.

The< strong-pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial experiments have shown that it exhibits potent activity against several target enzymes and receptors relevant to human health. These findings have prompted further investigation into its potential as a therapeutic agent.

The< strong-formulation considerations for this compound are also an important aspect of its development. Factors such as solubility, stability, and bioavailability must be carefully optimized to ensure effective delivery to biological targets. Advances in formulation science have provided new tools for addressing these challenges, including the use of prodrugs and nanotechnology-based delivery systems.

The< strong-clinical implications of this research are significant. If successful in clinical trials, this compound could represent a breakthrough in the treatment of various diseases. Its unique structure and promising preclinical data make it a compelling candidate for further development.

In conclusion, (2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid (CAS No. 2171167-04-5) is a remarkable example of how innovative molecular design can lead to the development of novel therapeutic agents. Its intricate structure, combined with its promising pharmacological properties, positions it as a key player in future pharmaceutical research and development.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd